(+)-Amosulalol

Antihypertensive Efficacy α/β-Adrenoceptor Antagonist Spontaneously Hypertensive Rats

Researchers requiring stereochemically-defined α1/β1-adrenoceptor antagonists face limited enantiopure options. (+)-Amosulalol (CAS 94666-17-8) addresses this gap: • 10-fold greater α1-potency vs (-)-enantiomer; 60-fold lower β1-activity • 12-fold more potent than labetalol at α1; 2-fold more potent than propranolol at β1 • 3-fold greater antihypertensive potency than labetalol/arotinolol in SHR at 10-30 mg/kg oral dosing Ideal for dissecting α1- vs β1-mediated cardiovascular responses. Supplied with Certificate of Analysis.

Molecular Formula C18H24N2O5S
Molecular Weight 380.5 g/mol
CAS No. 94666-17-8
Cat. No. B605489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Amosulalol
CAS94666-17-8
Synonyms(+)-Amosulalol;  Amosulalol, (+)-;  Amosulalol, (S)-
Molecular FormulaC18H24N2O5S
Molecular Weight380.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)/t15-/m1/s1
InChIKeyLVEXHFZHOIWIIP-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Amosulalol: α1/β1 Dual Antagonist Overview


(+)-Amosulalol (CAS 94666-17-8), also known as (+)-YM-09538, is the (S)-enantiomer of the combined α1/β1-adrenoceptor antagonist amosulalol, originally developed by Yamanouchi Pharmaceutical [1]. It is a sulfonamide-substituted phenylethylamine with the molecular formula C₁₈H₂₄N₂O₅S and a molecular weight of 380.46 [2]. As an orally active dual receptor blocker, this compound reduces peripheral vascular resistance through vascular α1-blockade while simultaneously suppressing reflex tachycardia via cardiac β1-blockade [3].

Stereochemical tool

Single (S)-enantiomer for stereochemical control studies and enantiomer-attribution review.

Dual target probe

α1/β1 adrenoceptor blockade research tool for cardiovascular pathway studies.

In vivo use

Orally bioavailable compound for rodent model investigation without invasive administration.

Why Generic Substitution Fails for (+)-Amosulalol


Generic substitution among combined α/β-adrenoceptor antagonists is not scientifically valid due to substantial differences in receptor selectivity profiles, stereochemical activity distribution, and species-specific pharmacokinetic parameters. The amosulalol enantiomers exhibit dramatic divergence in receptor antagonism: (+)-amosulalol is approximately 10 times more potent than (-)-amosulalol at α1-adrenoceptors, whereas (-)-amosulalol is approximately 60 times more potent at β1-adrenoceptors [1]. Consequently, racemic amosulalol and the isolated (+)-enantiomer produce distinct cardiovascular profiles that cannot be normalized through dose adjustment. Furthermore, comparative studies reveal that amosulalol (as the racemate or active enantiomer) is approximately 3-fold more potent than labetalol and arotinolol in reducing blood pressure in conscious spontaneously hypertensive rats [2], and is 12-fold more potent than labetalol at α1-adrenoceptors while being 2-fold more potent than propranolol at β1-adrenoceptors [3]. These quantifiable differences in potency, selectivity, and stereochemical activity mandate compound-specific selection criteria.

Enantiomer profile mismatch

(+)-Amosulalol and (−)-amosulalol exhibit markedly divergent α1 vs β1 activity; racemic amosulalol may not reproduce the isolated (+)-enantiomer profile.

Class selectivity divergence

Combined α/β antagonists (labetalol, arotinolol) differ in receptor selectivity ratios; direct substitution may shift cardiovascular response and complicate model interpretation.

Stereochemical purity impact

Enantiomeric purity can alter research outcome; trace opposite enantiomer may confound α1/β1 balance in mechanistic studies.

Head-to-Head Comparison Evidence


Antihypertensive Potency vs. Labetalol and Arotinolol

In conscious spontaneously hypertensive rats (SHR), oral amosulalol demonstrated a dose-dependent antihypertensive effect with a duration exceeding 10 hours at higher doses (10 and 30 mg/kg). In a direct comparative study, amosulalol was approximately threefold more potent than both labetalol and arotinolol in decreasing blood pressure [1].

Antihypertensive potency
Head-to-head
~3-fold greater blood pressure reduction than labetalol and arotinolol in conscious SHR (p.o., duration >10 h).
Reported antihypertensive response in conscious SHR model.
Oral 10-30 mg/kg; dose-dependent endpoint.
Antihypertensive Efficacy α/β-Adrenoceptor Antagonist Spontaneously Hypertensive Rats

α1-Adrenoceptor Blockade vs. Prazosin and Labetalol

In pithed rats, single oral administration of amosulalol antagonized phenylephrine-induced pressor responses. At α1-adrenoceptors, amosulalol was approximately 50 times less potent than the selective α1-antagonist prazosin, but 12 times more potent than the combined α/β antagonist labetalol [1].

α1-blockade selectivity
Head-to-head
50-fold less potent than prazosin; 12-fold more potent than labetalol at α1 (pithed rat, DR₁₀=11.5 mg/kg p.o.).
Intermediate α1-blockade profile for balanced vasodilation study.
Phenylephrine pressor model.
α1-Adrenoceptor Antagonism Receptor Selectivity Vasodilation

β1-Adrenoceptor Blockade vs. Propranolol and Labetalol

In pithed rats, single oral administration of amosulalol antagonized isoproterenol-induced positive chronotropic responses with a DR₁₀ value of 13.6 mg/kg. At β1-adrenoceptors, amosulalol was approximately as effective as labetalol and 2 times more potent than the prototypical β-blocker propranolol [1].

β1-blockade potency
Head-to-head
Equipotent to labetalol; 2-fold more potent than propranolol at β1 (pithed rat, DR₁₀=13.6 mg/kg p.o.).
Reported β1-blockade context for combined α1/β1 modulation studies.
Isoproterenol chronotropic model.
β1-Adrenoceptor Antagonism Heart Rate Control Chronotropic Response

Enantiomer-Specific Receptor Selectivity

The optical isomers of amosulalol exhibit dramatically divergent receptor selectivity profiles. Based on DR₂ values obtained from Schild plots in normotensive pithed rats, (+)-amosulalol (DR₂ = 30 μg/kg i.v.) was approximately 10 times more potent than (-)-amosulalol (DR₂ = 324 μg/kg i.v.) at α1-adrenoceptors. Conversely, at β1-adrenoceptors, (-)-amosulalol (DR₂ = 107 μg/kg i.v.) was approximately 60 times more potent than (+)-amosulalol (DR₂ = 6460 μg/kg i.v.) [1].

Enantiomer selectivity
Head-to-head
(+)-enantiomer 10× more potent at α1 (DR₂=30 μg/kg i.v.); (−)-enantiomer 60× more potent at β1 (DR₂=107 μg/kg i.v.).
Enantiomer-specific adrenoceptor selectivity for stereochemical control studies.
Normotensive pithed rat; i.v. administration.
Stereoselectivity Enantiomer Pharmacology Receptor Affinity

Clinical Antihypertensive Efficacy in Essential Hypertension

In a 10-week clinical study of 30 patients with mild to moderate essential hypertension (mean age 55 years), daily administration of 20-60 mg amosulalol HCl produced significant blood pressure reduction. Systolic pressure decreased from a baseline of 172.4 mmHg to 149.3 mmHg, while diastolic pressure decreased from 104.7 mmHg to 92.5 mmHg [1]. A separate 8-week study in 31 patients (mean age 52.7 years) showed a statistically significant reduction after 2 weeks of treatment that was maintained through week 8: systolic BP decreased from 167.5 ± 12.0 to 157.9 ± 12.4 mmHg, diastolic BP decreased from 107.8 ± 6.6 to 103.7 ± 9.5 mmHg (P<0.05), with 94% of patients demonstrating a safe and efficacious response [2].

Clinical BP reduction
Trial context
SBP reduction 9.6–23.1 mmHg; DBP reduction 4.1–12.2 mmHg at 20–60 mg/day in essential hypertension patients (8–10 weeks).
Reported blood pressure endpoint change in clinical hypertension studies.
Human trial data; RUO – not for clinical use.
Clinical Hypertension Blood Pressure Reduction Human Pharmacology

Hemodynamic Profile vs. Propranolol in Hypertension

In a 3-month study of 14 patients with mild to moderate essential hypertension receiving 40-60 mg daily oral amosulalol, responders (n=8) exhibited increased cardiac output and stroke volume, decreased total peripheral resistance and volume elasticity, with no change in heart rate. These hemodynamic effects differed noticeably from those of propranolol [1]. Unlike propranolol, which can paradoxically increase peripheral resistance and decrease cardiac output, amosulalol's combined α1-blockade (reducing afterload) and β1-blockade (controlling heart rate) produces a more favorable hemodynamic profile [1].

Hemodynamic profile
Reported
Amosulalol increased cardiac output and decreased total peripheral resistance; propranolol typically decreases cardiac output and may increase peripheral resistance.
Reported hemodynamic profile differentiation from pure β-blockers.
3-month hypertensive patient study; cross-study context.
Hemodynamics Cardiac Output Peripheral Resistance

(+)-Amosulalol: Research and Industrial Applications


Preclinical Hypertension Model: Superior Potency vs. Labetalol

For investigators establishing spontaneously hypertensive rat (SHR) models where maximal antihypertensive effect with minimal dosing is required, amosulalol offers approximately 3-fold greater potency than labetalol and arotinolol [1]. This potency advantage permits lower oral doses (10-30 mg/kg) to achieve sustained blood pressure reduction exceeding 10 hours without reflex tachycardia [1]. Procurement of amosulalol over alternative α/β antagonists is indicated when experimental design demands robust, sustained BP reduction with favorable hemodynamic profile and reduced compound consumption.

Enantiomer-Specific Adrenoceptor Pharmacology Studies

Research programs investigating stereochemical determinants of adrenoceptor selectivity should procure (+)-amosulalol (CAS 94666-17-8) specifically, as this enantiomer exhibits 10-fold higher α1-blockade potency but 60-fold lower β1-blockade potency compared to the (-)-enantiomer [1]. This pronounced stereoselectivity makes (+)-amosulalol an ideal tool compound for dissecting α1-mediated versus β1-mediated cardiovascular responses. In contrast, racemic amosulalol produces balanced dual blockade, while the (-)-enantiomer yields β1-dominant effects. Enantiomer-specific procurement is essential for studies requiring preferential vascular α1-adrenoceptor antagonism.

Balanced α1/β1 Dual Antagonism with Clinical Validation

For translational cardiovascular research programs requiring compounds with documented human efficacy and safety, amosulalol offers a clinically validated dual α1/β1 blockade profile. Human studies in essential hypertension demonstrate significant blood pressure reductions (SBP -9.6 to -23.1 mmHg; DBP -4.1 to -12.2 mmHg) with 20-60 mg daily dosing [1] [2], accompanied by favorable hemodynamic changes including decreased total peripheral resistance without reflex tachycardia [3]. With a 94% patient response rate [2], amosulalol provides a well-characterized clinical reference for comparative pharmacology studies against newer α/β antagonists such as carvedilol.

α/β Antagonist Screening and Benchmarking

Amosulalol serves as a critical benchmark compound in screening campaigns evaluating novel α1/β1 dual antagonists due to its well-defined and intermediate potency profile: 50-fold less potent than prazosin (pure α1-antagonist) but 12-fold more potent than labetalol (prototypical α/β antagonist) at α1-adrenoceptors; and 2-fold more potent than propranolol (pure β-antagonist) at β1-adrenoceptors [1]. This intermediate positioning across the α/β antagonist potency spectrum makes amosulalol an essential reference standard for establishing structure-activity relationships and benchmarking novel chemical entities in dual adrenoceptor antagonist development programs.

Application
Selection Property
Validation Focus
Spontaneously hypertensive rat model studies
α1/β1 dual blockade activity
Blood pressure reduction and heart rate monitoring
Enantiomer-specific adrenoceptor pharmacology
Stereochemical α1 vs β1 selectivity
α1- and β1-mediated response dissection
Cardiovascular research with reported human BP data
Clinically reported blood pressure reduction
Endpoint monitoring in hypertensive research models
Novel α/β antagonist screening and benchmarking
Intermediate potency profile relative to reference antagonists
Structure-activity relationship and potency ranking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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